INH154

Description

BenchChem offers high-quality INH154 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about INH154 including the price, delivery time, and more detailed information at info@benchchem.com.

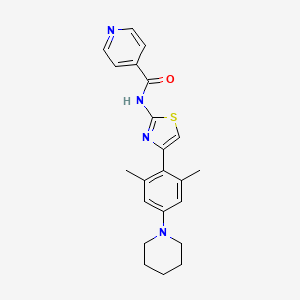

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(2,6-dimethyl-4-piperidin-1-ylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4OS/c1-15-12-18(26-10-4-3-5-11-26)13-16(2)20(15)19-14-28-22(24-19)25-21(27)17-6-8-23-9-7-17/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVORAZSFSZSKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

INH154: A Deep Dive into its Anti-Cancer Mechanism of Action

For Immediate Release

This technical whitepaper provides an in-depth analysis of the molecular mechanism of INH154, a potent small-molecule inhibitor with significant potential in oncology. Tailored for researchers, scientists, and professionals in drug development, this document details the signaling pathways affected by INH154, presents key quantitative data, outlines comprehensive experimental protocols, and visualizes the compound's mechanism of action.

Core Mechanism of Action: The "Death-Trap"

INH154 functions as a highly specific inhibitor of the protein-protein interaction between Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA-related Kinase 2), two proteins critical for mitotic regulation.[1] In many cancers, the co-elevation of Hec1 and Nek2 is associated with poor prognosis.[1]

The core mechanism is a novel "death-trap" model. INH154 binds directly to Hec1 at a specific site defined by amino acid residues W395, L399, and K400 within the 394-408 region.[1][2] This binding event does not directly inhibit Nek2's kinase activity but instead forms a complex that traps Nek2. This "death-trap" complex then signals for the proteasomal degradation of Nek2 specifically during the G2/M phase of the cell cycle.[1] The degradation of Nek2, a crucial mitotic kinase, triggers a cascade of events leading to mitotic catastrophe and ultimately, cancer cell death.

Signaling Pathway Disruption

The interaction between Hec1 and Nek2 is fundamental for the phosphorylation of Hec1 on serine 165 (S165). This phosphorylation event is a prerequisite for the proper attachment of spindle microtubules to chromosomes, ensuring accurate chromosome segregation during mitosis.

INH154 disrupts this pathway at its core:

-

Inhibition of Hec1 Phosphorylation : By binding to Hec1, INH154 physically blocks the interaction with Nek2, thereby preventing the phosphorylation of Hec1 at the S165 site.

-

Induction of Nek2 Degradation : The formation of the INH154-Hec1 complex triggers the ubiquitination and subsequent proteasomal degradation of Nek2. This depletion of a key mitotic kinase is a critical step in the drug's action.

-

Cellular Consequences : The lack of pS165-Hec1 and the degradation of Nek2 result in severe mitotic defects. Cancer cells treated with INH154 exhibit increased chromosomal misalignment and the formation of multipolar spindle configurations. This state, known as mitotic catastrophe, inevitably leads to apoptotic cell death.

Quantitative Data Summary

INH154 demonstrates high potency and selectivity for cancer cells. Its efficacy has been quantified across various cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| MDA-MB-468 | Breast Cancer | 0.12 | |

| HeLa | Cervical Cancer | 0.20 | |

| Various | Leukemia, Osteosarcoma, Glioblastoma | Growth Suppression | |

| MCF-10A | Non-tumorigenic Mammary Epithelial | No Significant Effect | |

| HS27 | Non-tumorigenic Fibroblast | No Significant Effect |

In vivo studies using xenograft models with MDA-MB-468 breast cancer cells showed that INH154 treatment significantly slowed tumor growth in a dose-dependent manner without causing obvious toxicity to the mice.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of INH154.

Cell Viability and IC50 Determination

This protocol is used to assess the cytotoxic effects of INH154 and determine its IC50 value.

-

Principle : A sulforhodamine B (SRB) colorimetric assay is used to measure cell density by quantifying total cellular protein.

-

Methodology :

-

Cell Plating : Seed cancer cells (e.g., MDA-MB-468, HeLa) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment : Treat cells with a serial dilution of INH154 (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for 72 hours.

-

Cell Fixation : Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) per well. Incubate at 4°C for 1 hour.

-

Washing : Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

-

Staining : Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining : Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilization : Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement : Measure the absorbance at 510 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot the data and determine the IC50 value using non-linear regression analysis.

-

Western Blotting for Protein Expression

This protocol is used to detect changes in the levels of key proteins in the Hec1/Nek2 pathway.

-

Principle : Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

-

Methodology :

-

Cell Lysis : Treat cells with INH154 (e.g., 1 µM) for various time points (e.g., 0, 6, 12, 18, 24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine protein concentration using a BCA assay.

-

Gel Electrophoresis : Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris) and run to separate proteins by size.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies targeting Nek2, Hec1, pS165-Hec1, or a loading control (e.g., p84, GAPDH).

-

Washing : Wash the membrane three times with TBST.

-

Secondary Antibody Incubation : Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Immunofluorescence for Mitotic Phenotypes

This protocol is used to visualize the effects of INH154 on chromosome alignment and spindle formation.

-

Principle : Cells are fixed and permeabilized, then specific cellular structures are labeled with fluorescently tagged antibodies for microscopic visualization.

-

Methodology :

-

Cell Culture : Grow cells on glass coverslips and treat with INH154 (e.g., 200 nM) for 24-32 hours.

-

Fixation : Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilization : Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking : Block with 1% BSA in PBST for 30 minutes.

-

Antibody Staining : Incubate with primary antibodies against α-tubulin (for spindles) and an anti-centromere antibody (ACA, for kinetochores) for 1-2 hours. After washing, incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour.

-

DNA Staining : Counterstain the DNA with DAPI (4′,6-diamidino-2-phenylindole).

-

Mounting and Imaging : Mount the coverslips onto microscope slides and image using a confocal or fluorescence microscope.

-

Analysis : Quantify the percentage of cells with misaligned chromosomes or multipolar spindles.

-

Flow Cytometry for Apoptosis Analysis

This protocol quantifies the extent of apoptosis and necrosis induced by INH154.

-

Principle : Annexin-V binds to phosphatidylserine exposed on the outer leaflet of apoptotic cells, while Propidium Iodide (PI) enters and stains the DNA of necrotic cells with compromised membranes.

-

Methodology :

-

Cell Treatment : Treat cells with INH154 (e.g., 1 µM) or a control (DMSO, inactive INH22) for a set period (e.g., 24-48 hours).

-

Cell Harvesting : Collect both floating and adherent cells and wash them with cold PBS.

-

Staining : Resuspend the cells in 1X Annexin-V binding buffer. Add FITC-conjugated Annexin-V and PI according to the manufacturer's protocol.

-

Incubation : Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition : Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analysis : Gate the cell populations to distinguish between live (Annexin-V-/PI-), early apoptotic (Annexin-V+/PI-), late apoptotic (Annexin-V+/PI+), and necrotic (Annexin-V-/PI+) cells.

-

Conclusion

INH154 represents a promising therapeutic agent that targets a key mitotic vulnerability in cancer cells. Its unique "death-trap" mechanism, which leads to the specific degradation of the Nek2 kinase, results in mitotic catastrophe and potent, selective cancer cell killing. The quantitative data underscores its efficacy at nanomolar concentrations, and established experimental protocols provide a robust framework for its continued investigation and development. This detailed understanding of INH154's mechanism of action is crucial for its potential translation into clinical applications for treating cancers with co-elevated Hec1 and Nek2 expression.

References

Disrupting the Mitotic Engine: A Technical Guide to the INH154-Mediated Inhibition of the Hec1/Nek2 Interaction Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between Highly Expressed in Cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2) is a critical axis for proper chromosome segregation during mitosis.[1][2][3] Its dysregulation is frequently observed in various malignancies, correlating with poor prognosis and making it a compelling target for anticancer therapy.[1][4] This technical guide provides an in-depth overview of INH154, a novel small molecule inhibitor that potently disrupts the Hec1/Nek2 interaction. We will explore its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows.

Introduction: The Hec1/Nek2 Axis in Cancer

Hec1 and Nek2 are pivotal mitotic regulators often found to be overexpressed in a variety of cancers, including breast cancer. The phosphorylation of Hec1 at serine 165 (S165) by Nek2 is a crucial step for ensuring proper chromosome segregation during cell division. The aberrant elevation of both Hec1 and Nek2 has been linked to chromosomal instability, aneuploidy, and ultimately, tumorigenesis. Consequently, the development of small molecule inhibitors that specifically target the Hec1/Nek2 protein-protein interaction represents a promising therapeutic strategy.

INH154: A Potent Disruptor of the Hec1/Nek2 Interaction

INH154 is a derivative of a class of compounds known as INHs (Inhibitors of Nek2 and Hec1 binding) that have been identified through chemical genetic screening. Unlike conventional kinase inhibitors, INH154 does not target the enzymatic activity of Nek2 directly. Instead, it employs a novel "death-trap" mechanism.

Mechanism of Action

INH154 directly binds to Hec1 within the amino acid region 394-408, specifically interacting with W395, L399, and K400 residues. This binding event effectively blocks the subsequent phosphorylation of Hec1 at S165 by Nek2. Crucially, the binding of INH154 to Hec1 induces a conformational change that triggers the proteasome-mediated degradation of Nek2. This degradation is specific to Nek2, as other mitotic kinases like Aurora A and Plk1 are unaffected. This targeted degradation of Nek2 leads to defects in chromosome alignment, spindle abnormalities, mitotic catastrophe, and ultimately, cancer cell death.

Quantitative Data Summary

The potency of INH154 has been evaluated across various cancer cell lines. The following tables summarize the key quantitative data available.

| Compound | Cell Line | IC50 (µM) |

| INH154 | HeLa | 0.20 |

| INH154 | MDA-MB-468 | 0.12 |

| INH154 | Leukemia cells | Potent (exact IC50 not specified) |

| INH154 | Osteosarcoma cells | Potent (exact IC50 not specified) |

| INH154 | Glioblastoma cells | Potent (exact IC50 not specified) |

| INH41 (related compound) | HeLa | Not specified |

| INH41 (related compound) | MDA-MB-468 | Not specified |

| INH22 (inactive related compound) | HeLa | No growth inhibition |

| INH22 (inactive related compound) | MDA-MB-468 | No growth inhibition |

| In Vivo Efficacy of INH154 in MDA-MB-468 Xenograft Model | |

| Treatment Group | Observation |

| Vehicle Control | Progressive tumor growth |

| INH154 (5 mg/kg) | Slower tumor growth rate compared to control |

| INH154 (20 mg/kg) | Significantly suppressed tumor growth in a dose-dependent manner |

| Toxicology | No obvious toxicity or significant difference in body weight observed |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the INH154 and Hec1/Nek2 interaction pathway.

Co-Immunoprecipitation (Co-IP)

This assay is used to determine if Hec1 and Nek2 interact in a cellular context and how INH154 affects this interaction.

-

Cell Lysis: Cells are lysed in a buffer containing 50 mM Tris (pH 7.4), 125 mM NaCl, 5 mM EDTA, 5 mM EGTA, 0.1% Nonidet P-40, 50 mM NaF, 1 mM PMSF, 500 nM Microcystin-LR, and a protease inhibitor cocktail.

-

Lysate Pre-clearing: The lysate is pre-cleared by incubation with Protein G Sepharose beads.

-

Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against either Hec1 or Nek2.

-

Immune Complex Capture: Fresh Protein G Sepharose beads are added to capture the antibody-protein complexes.

-

Washing: The beads are washed multiple times with a wash buffer (50 mM Tris, pH 7.4, 125 mM NaCl, 5 mM EDTA, 5 mM EGTA, 0.1% Nonidet P-40, 50 mM NaF, and 1 mM PMSF).

-

Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE loading buffer and then analyzed by Western blotting using antibodies against the protein of interest (e.g., blotting for Nek2 after immunoprecipitating Hec1).

In Vitro Kinase Assay

This assay can be adapted to assess the direct impact of INH154 on Nek2's ability to phosphorylate Hec1.

-

Reaction Mixture: A reaction mixture is prepared containing purified recombinant Hec1 protein, purified active Nek2 kinase, ATP, and a kinase buffer.

-

Inhibitor Addition: INH154 is added at various concentrations to the reaction mixture. A DMSO control is also included.

-

Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by adding SDS-PAGE loading buffer.

-

Analysis: The samples are resolved by SDS-PAGE, and the phosphorylation of Hec1 is detected by Western blotting using a phospho-specific antibody against Hec1 S165.

Xenograft Mouse Studies

This in vivo model is used to evaluate the anti-tumor efficacy and potential toxicity of INH154.

-

Cell Implantation: Human cancer cells (e.g., MDA-MB-468) are injected into the mammary fat pads of athymic nude mice.

-

Tumor Growth and Grouping: Once tumors reach a palpable size (e.g., ~100 mm³), the mice are randomly assigned to treatment and control groups.

-

Treatment Administration: INH154 is administered via intraperitoneal (i.p.) injection at specified doses and schedules (e.g., thrice-weekly). A vehicle control group receives injections of the delivery vehicle alone.

-

Tumor Measurement: Tumor size is measured regularly (e.g., twice weekly) using calipers.

-

Toxicity Monitoring: The body weight of the mice is monitored throughout the study as a general indicator of toxicity.

-

Endpoint Analysis: At the end of the study, tumors are harvested for further analysis, such as immunohistochemistry for markers of proliferation (e.g., BrdU) and the target pathway (e.g., Nek2 levels, phospho-Hec1 S165).

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: Hec1/Nek2 signaling and the inhibitory mechanism of INH154.

Caption: Workflow for Co-Immunoprecipitation to detect Hec1-Nek2 interaction.

Caption: Experimental workflow for in vivo xenograft studies.

Conclusion and Future Directions

INH154 represents a promising first-in-class molecule that targets the Hec1/Nek2 interaction through a unique "death-trap" mechanism. Its ability to induce the specific degradation of Nek2, a key mitotic kinase, underscores the potential of this therapeutic strategy for cancers that are dependent on this pathway. The potent anti-tumor activity of INH154 in preclinical models, coupled with a favorable toxicity profile, warrants further investigation and development. Future studies should focus on elucidating the precise structural basis of the INH154-Hec1 interaction, identifying predictive biomarkers for patient stratification, and exploring potential combination therapies to enhance its anti-cancer efficacy. The continued development of inhibitors targeting the Hec1/Nek2 axis holds significant promise for the future of oncology drug development.

References

- 1. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism [escholarship.org]

- 3. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of INH154 in Mitosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

INH154 is a potent small-molecule inhibitor that selectively targets a critical protein-protein interaction essential for mitotic progression. By disrupting the binding of NIMA-related kinase 2 (Nek2) to Hec1 (Highly expressed in cancer 1), INH154 initiates a cascade of events culminating in mitotic catastrophe and targeted apoptosis in cancer cells. This document provides an in-depth technical overview of the biological function of INH154 in mitosis, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the core signaling pathways and experimental workflows.

Core Mechanism of Action

INH154 functions by directly binding to the kinetochore protein Hec1. This binding event physically obstructs the interaction between Hec1 and the mitotic kinase Nek2.[1] The Hec1/Nek2 interaction is crucial during the G2/M phase of the cell cycle, where Nek2 phosphorylates Hec1 at the serine 165 residue (pS165). This phosphorylation is a requisite step for proper chromosome segregation.[1]

The mechanism of INH154 is unique, initiating what is described as a "death-trap" for Nek2. Upon INH154 binding to Hec1 within the Hec1/Nek2 complex, it induces a conformational change in Nek2, promoting its ubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation of Nek2, coupled with the inhibition of Hec1 S165 phosphorylation, leads to severe mitotic defects.[1]

The primary consequences of this disruption are:

-

Chromosome Misalignment: Failure of chromosomes to properly align at the metaphase plate.[1]

-

Spindle Aberrancy: Formation of multipolar spindle configurations instead of the normal bipolar spindle.

The accumulation of these mitotic errors activates the spindle assembly checkpoint, but the damage is too severe for the cell to correct. This ultimately triggers mitotic catastrophe, a form of cell death that occurs during mitosis, leading to apoptosis and necrosis.

Signaling Pathway and Drug Action Model

The signaling pathway disrupted by INH154 is a linear and critical component of mitotic regulation. The diagrams below illustrate the normal pathway and the mechanism of INH154 intervention.

Quantitative Data Summary

The efficacy of INH154 has been quantified across multiple cancer cell lines and assays. The following tables summarize the key findings.

Table 1: In Vitro Growth Inhibition

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| HeLa | Cervical Cancer | 0.20 | |

| MDA-MB-468 | Breast Cancer | 0.12 |

Table 2: Effects on Mitotic Proteins and Cell Fate in HeLa Cells

| Parameter | Condition | Result | Citation |

| Nek2 Protein Level | 1 µM INH154 for 18 hrs | >95% reduction | |

| Chromosome Misalignment | 200 nM INH154 for 24 hrs | ~3.5-fold increase vs. DMSO | |

| Multipolar Spindles | 200 nM INH154 for 24 hrs | ~4-fold increase vs. DMSO | |

| Apoptosis (Annexin V+) | 1 µM INH154 for 48 hrs | 67.6% of cells | |

| Necrosis (PI+) | 1 µM INH154 for 48 hrs | 14.7% of cells | |

| Control Apoptosis | DMSO for 48 hrs | 1.8% of cells | |

| Control Necrosis | DMSO for 48 hrs | 0.4% of cells |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of INH154's function.

Western Blot Analysis

This protocol is used to determine the levels of specific proteins (e.g., Nek2, Hec1, pS165 Hec1) in cell lysates.

Protocol Steps:

-

Cell Lysis: Cells are washed with cold PBS and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated on a 10% SDS-polyacrylamide gel.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies (e.g., rabbit anti-Nek2, mouse anti-Hec1) diluted in 5% BSA in TBST.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Band intensity is quantified using densitometry software (e.g., ImageJ) and normalized to a loading control like p84 or beta-actin.

Immunofluorescence Microscopy

This protocol is used to visualize the cellular localization of mitotic components and assess mitotic phenotypes like chromosome misalignment and multipolar spindles.

Protocol Steps:

-

Cell Culture: Cells are grown on glass coverslips and treated with INH154 (e.g., 200 nM for 24 hours).

-

Fixation: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilization: Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Coverslips are blocked with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies (e.g., mouse anti-α-tubulin for microtubules, rabbit anti-γ-tubulin for centrosomes) for 1 hour at room temperature.

-

Secondary Antibody Incubation: After washing, cells are incubated with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) for 1 hour.

-

DNA Staining: Chromosomes are counterstained with DAPI or Hoechst 33342 for 5 minutes.

-

Mounting and Imaging: Coverslips are mounted onto microscope slides and imaged using a confocal or fluorescence microscope.

-

Quantification: At least 200 mitotic cells per condition are scored for phenotypes (e.g., misaligned chromosomes, number of spindle poles).

Flow Cytometry for Apoptosis Analysis

This protocol quantifies the percentage of cells undergoing apoptosis and necrosis following drug treatment.

Protocol Steps:

-

Cell Treatment: HeLa cells are treated with INH154 (e.g., 1 µM for 48 hours).

-

Cell Harvesting: Both floating and attached cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

-

Staining: Cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol (e.g., from BD Biosciences).

-

Data Acquisition: Stained cells are analyzed on a flow cytometer. At least 10,000 events are acquired per sample.

-

Data Analysis: The cell population is gated to distinguish between:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

Conclusion

INH154 represents a targeted therapeutic strategy that exploits a key vulnerability in mitotic regulation. By specifically disrupting the Hec1/Nek2 interaction, it triggers a "death-trap" mechanism for the Nek2 kinase, leading to catastrophic errors in chromosome segregation and spindle formation. The high potency and cancer-cell selectivity of INH154, demonstrated through robust in vitro and in vivo data, underscore the Hec1/Nek2 axis as a promising target for the development of novel antimitotic agents in oncology. The detailed protocols and quantitative data presented here provide a comprehensive resource for researchers seeking to further investigate and leverage the therapeutic potential of this pathway.

References

INH154: A Preclinical-Stage Inhibitor of the Hec1/Nek2 Interaction for Cancer Therapy

A Technical Whitepaper on the Discovery, Mechanism of Action, and Preclinical Development

Executive Summary

INH154 is a potent and selective small molecule inhibitor of the protein-protein interaction between Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA-related kinase 2), two critical mitotic regulators frequently overexpressed in a variety of human cancers. Developed as a derivative of an earlier lead compound, INH1, INH154 demonstrates significantly improved efficacy in preclinical models. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of INH154. It is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies targeting mitotic progression in oncology. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction: Targeting Mitotic Catastrophe in Cancer

The fidelity of chromosome segregation during mitosis is a tightly regulated process, and its disruption can lead to aneuploidy, a hallmark of many cancers. Key proteins that orchestrate this process represent attractive targets for anticancer drug development. Hec1 and Nek2 are two such proteins that are often co-elevated in aggressive tumors, and their interaction is crucial for proper spindle assembly and chromosome alignment. The disruption of the Hec1/Nek2 complex presents a promising therapeutic window for inducing mitotic catastrophe and subsequent cell death specifically in cancer cells.

Discovery and Development History

The development of INH154 originated from a chemical genetic screen that identified an initial lead compound, INH1, which could disrupt the Hec1/Nek2 interaction.[1] While INH1 showed promise, its potency was in the micromolar range. This led to a structure-based drug design and optimization effort to develop more potent analogs. INH154 emerged from this medicinal chemistry campaign as a highly potent derivative, exhibiting nanomolar efficacy in killing cancer cells.[2][3] The primary research detailing the discovery and characterization of INH154 was published in 2015 by Hu et al. in the journal Oncogene.[2] To date, the development of INH154 has been focused on preclinical evaluation, and there is no publicly available information regarding its entry into clinical trials.

Mechanism of Action: A "Death-Trap" for Nek2

INH154 exerts its cytotoxic effects through a novel "death-trap" mechanism.[2] Unlike conventional kinase inhibitors, INH154 does not directly inhibit the enzymatic activity of Nek2. Instead, it binds directly to Hec1 at a site adjacent to the Nek2 binding domain. This binding event induces a conformational change in Hec1, which in turn traps Nek2. The Hec1-INH154-Nek2 ternary complex is then recognized by the cellular protein degradation machinery, leading to the specific proteasomal degradation of Nek2. The depletion of Nek2 results in defective spindle assembly, chromosome misalignment, mitotic arrest, and ultimately, apoptotic cell death in cancer cells.

Figure 1: Signaling pathway of INH154's mechanism of action.

Preclinical Data

The preclinical efficacy of INH154 has been evaluated in both in vitro and in vivo models.

In Vitro Efficacy

INH154 has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell growth inhibition are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | 200 | |

| MDA-MB-468 | Triple-Negative Breast Cancer | 120 |

Table 1: In Vitro Potency of INH154 in Human Cancer Cell Lines

In Vivo Efficacy in a Xenograft Model

The anti-tumor activity of INH154 was assessed in a subcutaneous xenograft model using MDA-MB-468 human triple-negative breast cancer cells in immunodeficient mice. Treatment with INH154 resulted in a significant, dose-dependent inhibition of tumor growth compared to the vehicle control group.

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition | Reference |

| Vehicle Control | - | Thrice-weekly i.p. | - | |

| INH154 | 5 | Thrice-weekly i.p. | Significant | |

| INH154 | 20 | Thrice-weekly i.p. | Significant |

Table 2: In Vivo Efficacy of INH154 in an MDA-MB-468 Xenograft Model

Importantly, no significant toxicity, as measured by changes in body weight, was observed in the INH154-treated mice during the course of the study.

Experimental Protocols

IC50 Determination by Cell Viability Assay

The potency of INH154 in inhibiting cancer cell growth was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: HeLa or MDA-MB-468 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of INH154 was prepared in culture medium and added to the cells. A vehicle control (DMSO) was also included.

-

Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2: Experimental workflow for IC50 determination.

MDA-MB-468 Xenograft Mouse Model

The in vivo anti-tumor efficacy of INH154 was evaluated in an MDA-MB-468 xenograft model.

-

Cell Implantation: Female athymic nude mice were subcutaneously injected with 5 x 10^6 MDA-MB-468 cells in a mixture of Matrigel and PBS.

-

Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³). The mice were then randomized into treatment and control groups.

-

Treatment Administration: INH154 was administered via intraperitoneal (i.p.) injection three times a week at doses of 5 mg/kg and 20 mg/kg. The control group received vehicle injections.

-

Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight were measured twice a week. Tumor volume was calculated using the formula: (length x width²) / 2.

-

Study Termination and Analysis: At the end of the study, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

Conclusion and Future Directions

INH154 is a promising preclinical candidate that effectively targets the Hec1/Nek2 protein-protein interaction, a key vulnerability in many cancers. Its novel "death-trap" mechanism of action leads to the specific degradation of Nek2, resulting in potent anti-tumor activity in vitro and in vivo with no apparent toxicity at therapeutic doses. The data presented in this whitepaper support the continued development of INH154 as a potential first-in-class therapeutic for the treatment of cancers with co-elevated Hec1 and Nek2 levels. Future studies should focus on comprehensive IND-enabling toxicology studies, pharmacokinetic and pharmacodynamic characterization, and the identification of predictive biomarkers to guide its clinical development.

References

- 1. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel small molecules disrupting Hec1/Nek2 interaction ablate tumor progression by triggering Nek2 degradation through a death-trap mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis of INH154 Binding to Hec1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional aspects of the interaction between the small molecule inhibitor INH154 and its target, the mitotic regulator Hec1 (Highly Expressed in Cancer 1). This document details the molecular basis of their binding, the downstream cellular consequences, and the experimental methodologies employed to elucidate these findings.

Introduction to Hec1 and the Inhibitor INH154

Hec1 is a critical component of the Ndc80 kinetochore complex, playing a pivotal role in the proper alignment and segregation of chromosomes during mitosis.[1] Its overexpression is a hallmark of numerous cancers and is often associated with poor prognosis, making it an attractive target for anti-cancer therapies.[2]

INH154 is a potent small molecule inhibitor designed to disrupt the protein-protein interaction between Hec1 and the mitotic kinase Nek2.[2] By binding directly to Hec1, INH154 initiates a cascade of events that ultimately leads to mitotic catastrophe and cell death in cancer cells, demonstrating a promising therapeutic strategy.[2][3]

Structural Basis of the INH154-Hec1 Interaction

A definitive co-crystal structure of INH154 bound to Hec1 has not yet been resolved. However, a combination of homology modeling and molecular docking studies has provided significant insights into the binding mechanism.

Homology Modeling of the Hec1 Coiled-Coil Region

The binding site of INH154 on Hec1 is located within its coiled-coil region. A homology model of this domain was constructed using the crystal structure of the coiled-coil protein Tropomyosin as a template. This model served as the basis for subsequent docking studies to predict the binding pose of INH154.

Molecular Docking and Key Interacting Residues

Molecular docking simulations have identified a specific binding pocket for INH154 within the Hec1 coiled-coil region, spanning amino acids 394-408. The key residues mediating this interaction are:

-

Tryptophan 395 (W395): This residue is essential for the interaction. The indole ring of W395 is thought to form a π-stacking interaction with the thiazole ring of INH154.

-

Leucine 399 (L399) and Lysine 400 (K400): These residues contribute to the binding affinity, likely through hydrophobic and polar interactions with the piperidine side chain of INH154.

Mutational analysis has confirmed the critical role of these residues; mutation of W395 to alanine (W395A) completely abrogates the binding of INH154 to Hec1.

Quantitative Data on INH154 Activity

The biological activity of INH154 has been quantified through various cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative effects in cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 0.20 | |

| MDA-MB-468 | Breast Cancer | 0.12 |

Furthermore, treatment with INH154 leads to a significant and time-dependent reduction in the protein levels of Nek2.

| Treatment | Duration | Nek2 Protein Reduction | Reference |

| 1 µM INH154 in HeLa cells | 18 hours | >95% |

Mechanism of Action: The "Death-Trap" Model

The binding of INH154 to Hec1 triggers a unique mechanism of action termed the "death-trap" model. This model outlines a series of downstream events that culminate in cell death.

-

Direct Binding: INH154 binds to the coiled-coil region of Hec1.

-

Disruption of Hec1-Nek2 Interaction: The binding of INH154 to Hec1 prevents the association of Nek2 with Hec1.

-

Nek2 Degradation: The INH154-bound Hec1 complex is recognized by the cellular machinery responsible for protein degradation, leading to the proteasome-mediated degradation of Nek2.

-

Inhibition of Hec1 Phosphorylation: Nek2 is responsible for phosphorylating Hec1 at serine 165 (S165), a modification crucial for proper mitotic progression. The degradation of Nek2 prevents this phosphorylation event.

-

Mitotic Catastrophe: The lack of Hec1 phosphorylation and the disruption of the Hec1-Nek2 axis lead to severe mitotic defects, including chromosome misalignment and abnormal spindle formation, ultimately resulting in apoptotic cell death.

Caption: The "Death-Trap" signaling pathway initiated by INH154.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the INH154-Hec1 interaction.

Biotin-INH154 Affinity Pull-Down Assay

This assay is used to demonstrate the direct binding of INH154 to Hec1 from cell lysates.

Materials:

-

Cells expressing GFP-tagged Hec1 (wild-type or mutants)

-

Biotinylated INH154

-

Lysis Buffer (e.g., Lysis 125 buffer)

-

Neutravidin-agarose resin

-

Wash Buffer (Lysis Buffer with 0.15% Triton X-100)

-

2x SDS-PAGE Loading Buffer

-

Antibodies: anti-GFP, anti-Nek2

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer supplemented with protease inhibitors. Sonicate the lysate to ensure complete disruption and clarification by centrifugation.

-

Pre-clearing: Pre-clear the cell lysate by incubating with neutravidin-agarose resin for 1 hour at 4°C to remove proteins that non-specifically bind to the resin.

-

Bait Preparation: Incubate biotinylated INH154 with neutravidin-agarose resin for 1-2 hours at 4°C to conjugate the inhibitor to the beads.

-

Pull-Down: Add the pre-cleared cell lysate to the INH154-conjugated resin and incubate for 3 hours at 4°C with gentle rotation.

-

Washing: Pellet the resin by centrifugation and wash five times with 50 resin volumes of ice-cold Wash Buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins by resuspending the resin in 2x SDS-PAGE Loading Buffer and boiling for 10 minutes at 95°C.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against GFP (for Hec1) and Nek2.

References

INH154: A Targeted Approach to Disrupting Mitotic Spindle Formation in Cancer Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitotic spindle formation is a critical process in cell division, and its dysregulation is a hallmark of cancer. The small molecule INH154 has emerged as a potent and selective inhibitor of a key protein interaction essential for proper spindle assembly, leading to mitotic catastrophe and cell death in cancer cells. This document provides a comprehensive technical overview of the effects of INH154 on mitotic spindle formation, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. This guide is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and cell cycle regulation.

Introduction

The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. This process is orchestrated by the mitotic spindle, a complex microtubule-based structure. Key to the assembly and function of the mitotic spindle are numerous regulatory proteins, including the highly expressed in cancer protein 1 (Hec1) and the NIMA-related kinase 2 (Nek2). The interaction between Hec1 and Nek2 is crucial for the proper localization of Hec1 to the kinetochores and for the subsequent phosphorylation of Hec1 at Serine 165 (S165), a critical step for accurate chromosome segregation.

Elevated expression of both Hec1 and Nek2 has been correlated with poor prognosis in several cancers, making their interaction an attractive target for therapeutic intervention. INH154 is a novel small molecule designed to disrupt the Hec1/Nek2 interaction, thereby inducing defects in mitotic spindle formation and triggering cell death specifically in cancer cells.

Mechanism of Action of INH154

INH154 exerts its effects by directly binding to Hec1, which in turn prevents the interaction between Hec1 and Nek2. This disruption sets off a cascade of events that ultimately leads to mitotic catastrophe. The binding of INH154 to Hec1 creates a "death-trap" for Nek2. When Nek2 binds to the INH154-Hec1 complex, it triggers the proteasome-mediated degradation of Nek2. This degradation of Nek2 prevents the phosphorylation of Hec1 at S165, a crucial step for the proper attachment of microtubules to the kinetochores. The lack of Hec1 S165 phosphorylation leads to severe mitotic abnormalities, including chromosome misalignment and the formation of multipolar spindles. These defects activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest. Ultimately, the cells are unable to resolve these issues and undergo mitotic catastrophe, a form of cell death characterized by aberrant mitosis.

Signaling Pathway of INH154 Action

Downstream Signaling Effects of INH154 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

INH154 is a potent small molecule inhibitor that disrupts the interaction between Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA-related kinase 2), two proteins critically involved in mitotic regulation.[1] This disruption triggers a unique downstream signaling cascade, leading to the targeted degradation of Nek2 and subsequent cell death in cancer cells, particularly those with co-elevated expression of Hec1 and Nek2.[1][2] This technical guide provides an in-depth overview of the molecular mechanism of INH154, its downstream signaling effects, quantitative data from key experiments, and detailed experimental protocols relevant to its study.

Core Mechanism of Action

INH154 functions by binding directly to Hec1, a component of the kinetochore.[1][3] This binding event is proposed to create a "death-trap" for Nek2. Specifically, INH154 targets the interaction interface between Hec1 and Nek2, preventing Nek2 from phosphorylating Hec1 at serine 165 (S165), a crucial step for proper chromosome segregation during mitosis. The binding of INH154 to Hec1 induces a conformational change that, upon subsequent binding of Nek2, triggers the proteasome-mediated degradation of Nek2. This targeted degradation of Nek2 is a key downstream event that initiates a cascade of anti-tumor effects.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and effects of INH154 treatment from published studies.

Table 1: In Vitro Efficacy of INH154

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 0.20 | |

| MDA-MB-468 | Breast Cancer | 0.12 |

Table 2: Downstream Protein Modulation by INH154 Treatment

| Protein | Cell Line | Treatment | Effect | Quantification | Reference |

| Nek2 | HeLa | 1 µM INH154 for 18 hrs | Degradation | >95% reduction | |

| Hec1 pS165 | HeLa | 1 µM INH154 (4-24 hrs) | Reduced Phosphorylation | Notable reduction | |

| Hec1 | HeLa | 1 µM INH154 for 18 hrs | No significant change | Little change | |

| Aurora A | HeLa | Various doses of INH154 for 18 hrs | No significant change | Not affected | |

| Plk1 | HeLa | Various doses of INH154 for 18 hrs | No significant change | Not affected |

Table 3: In Vivo Efficacy of INH154 in a Xenograft Model

| Animal Model | Tumor Type | Treatment | Outcome | Reference |

| Athymic nude mice | MDA-MB-468 xenografts | 5 mg/kg or 20 mg/kg INH154 | Slower tumor growth rate |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway affected by INH154 and the workflows of key experimental protocols used to study its effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of INH154's downstream effects.

Western Blotting for Protein Expression and Phosphorylation

This protocol is used to determine the levels of specific proteins (e.g., Nek2, Hec1) and their phosphorylation status (e.g., pS165-Hec1) following INH154 treatment.

a. Sample Preparation:

-

Culture cells (e.g., HeLa, MDA-MB-468) to the desired confluency.

-

Treat cells with INH154 at the desired concentration and for the specified duration. Include a vehicle control (e.g., DMSO).

-

After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

b. Gel Electrophoresis and Transfer:

-

Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer and heating.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

c. Immunodetection:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., rabbit anti-Nek2, mouse anti-Hec1, rabbit anti-pS165-Hec1) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions

This protocol is used to determine if INH154 disrupts the interaction between Hec1 and Nek2.

a. Lysate Preparation:

-

Prepare cell lysates from treated and untreated cells using a non-denaturing lysis buffer (e.g., a buffer containing Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors to preserve protein complexes.

b. Immunoprecipitation:

-

Pre-clear the lysates by incubating with protein A/G-agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-Hec1) overnight at 4°C with gentle rotation. A negative control using a non-specific IgG antibody should be included.

-

Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for an additional 1-4 hours to capture the immune complexes.

c. Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling.

d. Analysis:

-

Analyze the eluted proteins by Western blotting, probing the membrane with an antibody against the "prey" protein (e.g., anti-Nek2) to detect the interaction. The input lysates should also be run as a control.

In Vivo Tumor Xenograft Studies

This protocol is used to evaluate the anti-tumor efficacy of INH154 in a living organism.

a. Cell Implantation:

-

Implant human cancer cells (e.g., MDA-MB-468) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

b. Treatment:

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer INH154 (e.g., 5 or 20 mg/kg) or a vehicle control intraperitoneally on a predetermined schedule.

c. Monitoring and Analysis:

-

Measure tumor volume and mouse body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor tissue can be used for further analysis, such as immunohistochemistry to assess protein levels (e.g., Nek2, pS165-Hec1) or proliferation markers (e.g., Ki-67).

Conclusion

INH154 represents a promising therapeutic agent with a well-defined mechanism of action that leverages a unique "death-trap" strategy to induce the degradation of the key mitotic kinase Nek2. The downstream consequences of INH154 treatment, including the inhibition of Hec1 phosphorylation and the induction of mitotic catastrophe, highlight its potential as a targeted therapy for cancers overexpressing Hec1 and Nek2. The experimental protocols detailed in this guide provide a robust framework for further investigation into the signaling effects of INH154 and other molecules with similar mechanisms.

References

INH154: A Targeted Approach to Inducing Apoptosis in Cancer Cells Through Disruption of the Hec1/Nek2 Interaction

A Technical Guide for Researchers and Drug Development Professionals

Abstract

INH154 is a potent small molecule inhibitor that has demonstrated significant anti-tumor activity by inducing apoptosis in various cancer cell lines. This document provides an in-depth technical overview of INH154's mechanism of action, focusing on its role in disrupting the critical mitotic protein interaction between Hec1 (Highly Expressed in Cancer 1) and Nek2 (NIMA-related kinase 2). By targeting this interaction, INH154 triggers a cascade of events leading to mitotic catastrophe and subsequent programmed cell death. This guide summarizes key quantitative data, provides detailed experimental protocols for assessing INH154's effects, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

The evasion of apoptosis is a hallmark of cancer, making the targeted induction of this process a cornerstone of modern oncology research. INH154 has emerged as a promising therapeutic candidate due to its novel mechanism of action that exploits a key vulnerability in cancer cells with elevated expression of Hec1 and Nek2. These proteins are critical regulators of mitosis, and their interaction is essential for proper chromosome segregation.[1] Disruption of the Hec1/Nek2 complex by INH154 leads to proteasomal degradation of Nek2, resulting in severe mitotic defects, a state known as mitotic catastrophe, which ultimately culminates in apoptotic cell death.[2] This guide serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical evaluation and mechanistic understanding of INH154.

Mechanism of Action: The Hec1/Nek2 "Death-Trap"

INH154's primary mode of action is the disruption of the protein-protein interaction between Hec1 and Nek2. INH154 binds directly to Hec1, which then acts as a "death-trap" for Nek2.[2] This binding event prevents the proper functioning of the Hec1/Nek2 complex, which is crucial for the phosphorylation of Hec1 at serine 165 (pS165), a key step in ensuring proper chromosome segregation during mitosis.[2] The binding of INH154 to Hec1 leads to the subsequent proteasome-mediated degradation of Nek2.[2] The loss of Nek2 and the inhibition of Hec1 phosphorylation result in severe mitotic spindle abnormalities and chromosome misalignment, leading to mitotic catastrophe and, ultimately, apoptosis.

Signaling Pathway

The signaling cascade initiated by INH154 can be visualized as follows:

Quantitative Data

The efficacy of INH154 has been quantified in various cancer cell lines. The following tables summarize key findings from preclinical studies.

Table 1: In Vitro Efficacy of INH154

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 0.20 | |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.12 |

Table 2: Induction of Apoptosis by INH154

| Cell Line | Treatment | Apoptotic Cells (%) | Necrotic Cells (%) | Reference |

| HeLa | DMSO (Control) | 1.8 | 0.4 | |

| HeLa | INH154 | 67.6 | 14.7 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of INH154.

Cell Viability Assay (XTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of INH154.

-

Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of INH154 (e.g., 0.01 to 10 µM) for 72-96 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

XTT Reagent Preparation: Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions immediately before use.

-

Incubation: Add the XTT labeling mixture to each well and incubate for 4-6 hours at 37°C in a humidified CO2 incubator.

-

Data Acquisition: Measure the absorbance of the samples in a multi-well plate reader at a wavelength of 450-500 nm with a reference wavelength of 650 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blotting for Nek2 Degradation and Hec1 Phosphorylation

This protocol is used to assess the protein levels of Nek2 and phosphorylated Hec1.

-

Cell Lysis: Treat cells with INH154 for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nek2, phospho-Hec1 (Ser165), total Hec1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended starting dilutions for primary antibodies are typically 1:1000.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 to 1:10,000 dilution) for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Collection: Treat cells with INH154 for the desired duration. Collect both adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 1X binding buffer to each sample and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of INH154 in a preclinical animal model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 MDA-MB-468 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer INH154 (e.g., 5-20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection, typically three times a week. A common vehicle formulation is 5% DMSO, 7.5% Ethanol, 7.5% Cremophor EL, 20% PEG400, and 60% saline.

-

Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (length x width²)/2.

-

Endpoint and Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

Downstream Apoptotic Events

The mitotic catastrophe induced by INH154 ultimately triggers the intrinsic apoptotic pathway. While the precise sequence of events downstream of INH154-induced mitotic catastrophe is an area of ongoing investigation, it is generally understood that prolonged mitotic arrest can lead to the activation of initiator caspases, such as caspase-2 and caspase-9. These, in turn, activate executioner caspases, including caspase-3 and caspase-7. A key hallmark of caspase-3 activation is the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP by caspase-3 is a well-established marker of apoptosis.

Conclusion

INH154 represents a targeted therapeutic strategy that effectively induces apoptosis in cancer cells by disrupting the Hec1/Nek2 interaction. Its mechanism of action, leading to Nek2 degradation and subsequent mitotic catastrophe, offers a promising avenue for the treatment of cancers with elevated Hec1 and Nek2 expression. The experimental protocols and data presented in this guide provide a solid foundation for further preclinical and clinical investigation of INH154 and related compounds. Continued research into the downstream signaling pathways will further elucidate the full therapeutic potential of this novel anti-cancer agent.

References

INH154: A Technical Guide to its Preclinical Anti-Tumor Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical anti-tumor activity of INH154, a novel small molecule inhibitor. The information presented is collated from publicly available research, focusing on the compound's mechanism of action, in vitro efficacy, and in vivo anti-tumorigenic properties.

Core Mechanism of Action: Disrupting the Hec1/Nek2 Interaction

INH154 exerts its anti-tumor effects by targeting the interaction between two critical mitotic proteins: Hec1 (Highly expressed in cancer 1) and Nek2 (NIMA-related kinase 2).[1][2] This interaction is crucial for proper chromosome segregation during mitosis.[1] Elevated levels of both Hec1 and Nek2 are found in various aggressive tumors and are correlated with poor prognosis.[1]

INH154 directly binds to Hec1, which in turn triggers the degradation of Nek2 during mitosis.[1] This disruption of the Hec1/Nek2 axis leads to impaired phosphorylation of Hec1 at serine 165 (S165), a modification essential for its function. The ultimate consequences of this targeted disruption are mitotic catastrophe and subsequent cancer cell death. A key finding is that this mechanism appears to be selective for cancer cells, as INH154 treatment did not induce Nek2 degradation in non-tumorigenic cell lines.

In Vitro Efficacy of INH154

The potency of INH154 has been evaluated across a panel of cancer cell lines, demonstrating significant growth-inhibitory effects. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in cell lines with co-elevated expression of Hec1 and Nek2.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 0.20 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.12 |

Table 1: In Vitro Potency of INH154 in various cancer cell lines.

Furthermore, studies have shown that INH154 also effectively suppresses the growth of leukemia, osteosarcoma, and glioblastoma cells. Importantly, it exhibited no significant growth inhibitory effects on non-tumorigenic fibroblast (HS27) and mammary epithelial (MCF10A) cells.

In Vivo Anti-Tumor Activity

The anti-tumor potential of INH154 has been demonstrated in preclinical xenograft models. In a mouse model using human triple-negative breast cancer MDA-MB-468 cells, which have high expression levels of both Hec1 and Nek2, INH154 treatment led to a dose-dependent suppression of tumor growth.

| Treatment Group | Dosage | Tumor Growth Inhibition |

| Vehicle Control | - | - |

| INH154 | 5 mg/kg | Significant |

| INH154 | 20 mg/kg | More pronounced |

Table 2: In Vivo Efficacy of INH154 in an MDA-MB-468 Xenograft Model.

Immunohistochemistry analysis of residual tumors from treated mice revealed a reduction in the tumor proliferation index, as measured by BrdU staining. Additionally, the expression levels of Nek2 and the phosphorylation of Hec1 at S165 were substantially reduced in tumors treated with INH154 compared to the vehicle control group. Notably, these anti-tumor effects were achieved without obvious signs of toxicity, as indicated by stable body weights and normal blood chemistry and complete blood count analyses in the treated mice.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of INH154 and a general workflow for its preclinical evaluation.

Caption: Mechanism of action of INH154.

Caption: Preclinical evaluation workflow for INH154.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings.

Cell Viability Assay (XTT Assay)

To determine the IC50 values of INH154, a cell viability assay such as the XTT assay is performed.

-

Cell Seeding: Cancer cells (e.g., HeLa, MDA-MB-468) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with various concentrations of INH154. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 4 days.

-

XTT Reagent Addition: After the incubation period, XTT reagent is added to each well.

-

Quantification: The absorbance is measured using a plate reader to determine the percentage of viable cells relative to the vehicle control. The IC50 value is then calculated.

Colony Formation Assay

This assay assesses the long-term effect of INH154 on the proliferative capacity of cancer cells.

-

Cell Seeding: A low density of cells is seeded in 6-well plates.

-

Treatment: Cells are treated with INH154 at various concentrations.

-

Incubation: The plates are incubated for a period that allows for the formation of visible colonies (typically 1-2 weeks). The medium with the compound is refreshed periodically.

-

Staining: Colonies are fixed and stained with a solution like crystal violet.

-

Quantification: The number and size of colonies are quantified to determine the dose-dependent inhibitory effect of INH154.

Western Blotting

Western blotting is used to analyze the protein expression levels of key components of the targeted pathway.

-

Cell Lysis: Cells treated with INH154 or vehicle for a specified time (e.g., 18 hours) are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for Hec1, Nek2, and phospho-S165 Hec1. A loading control antibody (e.g., p84) is also used.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Quantification: The intensity of the protein bands is quantified to determine the relative protein levels.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of INH154 in a living organism.

-

Cell Implantation: Human cancer cells (e.g., MDA-MB-468) are injected subcutaneously into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).

-

Treatment Administration: Mice are randomized into treatment groups and receive intraperitoneal (i.p.) injections of either vehicle control or INH154 at different doses (e.g., 5 mg/kg, 20 mg/kg) on a specified schedule (e.g., thrice-weekly).

-

Monitoring: Tumor size and mouse body weight are measured regularly throughout the treatment period (e.g., 6.5 weeks).

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are harvested for further analysis, such as immunohistochemistry for BrdU, Nek2, and pS165-Hec1. Blood samples may also be collected for toxicity assessment.

Conclusion

The preclinical data for INH154 strongly support its potential as an anti-tumor agent, particularly for cancers characterized by the overexpression of Hec1 and Nek2. Its novel mechanism of action, potent in vitro activity against a range of cancer cell lines, and significant in vivo efficacy with a favorable safety profile warrant further investigation and development. This technical guide provides a comprehensive summary of the foundational preclinical research on INH154 to aid researchers and drug development professionals in their ongoing efforts to advance cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for INH154 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines and detailed protocols for utilizing INH154, a potent inhibitor of the Nek2/Hec1 interaction, in various in vitro cancer research assays. The information presented herein is intended to guide researchers in determining the optimal concentration of INH154 for their specific experimental needs.

Introduction

INH154 is a small molecule inhibitor that disrupts the interaction between NIMA-related kinase 2 (Nek2) and Hec1 (Highly expressed in cancer 1), a critical component of the kinetochore.[1][2][3][4] This disruption leads to the proteasomal degradation of Nek2, inhibition of Hec1 phosphorylation at serine 165, and ultimately induces mitotic catastrophe and cell death in cancer cells.[1] INH154 has demonstrated significant anti-proliferative activity across various cancer cell lines, including breast cancer, leukemia, osteosarcoma, and glioblastoma, with IC50 values in the nanomolar to sub-micromolar range.

Mechanism of Action

INH154 directly binds to Hec1, which forms a "death-trap" for Nek2, leading to its degradation. This prevents Nek2 from phosphorylating Hec1, a crucial step for proper chromosome segregation during mitosis. The targeted disruption of this protein-protein interaction makes INH154 a promising candidate for cancer therapy, particularly in tumors with co-elevated expression of Hec1 and Nek2.

Data Presentation: Optimal Concentrations of INH154

The optimal concentration of INH154 is assay- and cell-line dependent. The following table summarizes reported effective concentrations for various in vitro applications.

| Cell Line | Assay Type | Concentration | Outcome | Reference |

| HeLa | Cell Viability (IC50) | 0.20 µM (200 nM) | 50% inhibition of cell growth | |

| MDA-MB-468 | Cell Viability (IC50) | 0.12 µM (120 nM) | 50% inhibition of cell growth | |

| HeLa | Western Blot | 1 µM | >95% reduction of Nek2 protein levels after 18 hours | |

| MDA-MB-231 | Western Blot | 1 µM | Reduction of Nek2 expression | |

| MDA-MB-468 | Western Blot | 1 µM | Reduction of Nek2 expression | |

| HeLa | Immunofluorescence | 200 nM | Reduced Hec1 S165 phosphorylation after 32 hours | |

| HeLa | Western Blot | 1 µM | Notably reduced phosphorylated Hec1 (pS165) levels from 4 to 24 hours |

Note: It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols

The following are detailed protocols for key experiments involving INH154.

Protocol 1: Cell Viability Assay (e.g., MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of INH154 on cancer cell lines.

Materials:

-

INH154 stock solution (e.g., 10 mM in DMSO)

-

Cancer cell line of interest (e.g., HeLa, MDA-MB-468)

-

Complete cell culture medium

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of INH154 in complete medium. A typical starting range would be from 10 µM down to 1 nM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of INH154. Include a vehicle control (DMSO) at the same final concentration as the highest INH154 concentration.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the INH154 concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Nek2 Degradation

This protocol allows for the detection of INH154-induced degradation of Nek2 protein.

Materials:

-

INH154 stock solution

-

Cancer cell line of interest

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Nek2, anti-β-actin or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of INH154 (e.g., 1 µM) or vehicle control for various time points (e.g., 0, 6, 12, 18, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Nek2 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the Nek2 signal to the loading control.

General Recommendations

-

Solubility: INH154 is soluble in DMSO. Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

-

Stability: Aliquot the stock solution to avoid repeated freeze-thaw cycles.

-